molecular formula C5H7N3O4S B080699 1-Methyl-5-methylsulfonyl-4-nitroimidazole CAS No. 13755-79-8

1-Methyl-5-methylsulfonyl-4-nitroimidazole

Cat. No.: B080699
CAS No.: 13755-79-8
M. Wt: 205.19 g/mol
InChI Key: PARSHOLGHQRIIZ-UHFFFAOYSA-N
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Description

1-Methyl-5-methylsulfonyl-4-nitroimidazole is a synthetic organic compound belonging to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. This particular compound is characterized by the presence of a methyl group at position 1, a methylsulfonyl group at position 5, and a nitro group at position 4. These functional groups confer unique chemical and physical properties to the molecule, making it of interest in various scientific and industrial applications.

Preparation Methods

The synthesis of 1-Methyl-5-methylsulfonyl-4-nitroimidazole typically involves multi-step organic reactions. One common synthetic route starts with the nitration of 1-methylimidazole to introduce the nitro group at position 4. This is followed by the sulfonation of the resulting 1-methyl-4-nitroimidazole to introduce the methylsulfonyl group at position 5. The reaction conditions often involve the use of strong acids like sulfuric acid and nitric acid, and the reactions are carried out under controlled temperatures to ensure regioselectivity and yield .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and high yield.

Chemical Reactions Analysis

1-Methyl-5-methylsulfonyl-4-nitroimidazole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidative conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The methylsulfonyl group can undergo nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles like amines and thiols. Major products formed from these reactions include 1-methyl-5-amino-4-nitroimidazole and various substituted imidazoles .

Scientific Research Applications

1-Methyl-5-methylsulfonyl-4-nitroimidazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Methyl-5-methylsulfonyl-4-nitroimidazole in biological systems involves its interaction with cellular components. The nitro group can undergo reduction in hypoxic conditions, leading to the formation of reactive intermediates that can damage cellular DNA and proteins. This makes it effective as a radiosensitizer, where it enhances the cytotoxic effects of radiation therapy by increasing DNA damage in cancer cells .

Comparison with Similar Compounds

1-Methyl-5-methylsulfonyl-4-nitroimidazole can be compared with other nitroimidazole derivatives such as metronidazole, tinidazole, and nimorazole. These compounds also contain a nitro group on the imidazole ring but differ in their substitution patterns and functional groups. For example:

    Metronidazole: Contains a hydroxyl group and is widely used as an antibiotic.

    Tinidazole: Similar to metronidazole but with a longer half-life.

    Nimorazole: Used as a radiosensitizer in cancer therapy.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity .

Properties

IUPAC Name

1-methyl-5-methylsulfonyl-4-nitroimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O4S/c1-7-3-6-4(8(9)10)5(7)13(2,11)12/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PARSHOLGHQRIIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC(=C1S(=O)(=O)C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10318108
Record name 5-(Methanesulfonyl)-1-methyl-4-nitro-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10318108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13755-79-8
Record name NSC326157
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=326157
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-(Methanesulfonyl)-1-methyl-4-nitro-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10318108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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